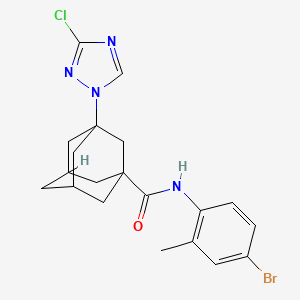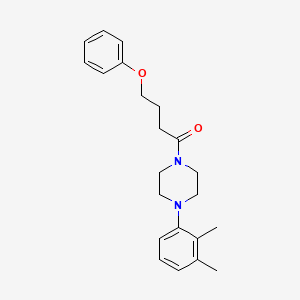
N-(4-bromo-2-methylphenyl)-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
Descripción general
Descripción
The synthesis and study of complex organic compounds, particularly those containing the adamantane structure combined with other functional groups like triazole, are of significant interest due to their potential biological activities and applications in medicinal chemistry. The adamantane structure provides a unique, rigid, and bulky framework, which contributes to the distinct properties of these compounds, including their stability and interaction with biological targets.
Synthesis Analysis
The synthesis of compounds related to the one often involves multistep chemical reactions, including nucleophilic substitution, condensation, and functionalization reactions. For example, the synthesis of similar adamantane-1,2,4-triazole derivatives has been achieved through reactions involving adamantyl precursors with various halides and subsequent modifications to introduce different substituents, showcasing the versatility and complexity of synthetic strategies employed (Al-Abdullah et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds incorporating adamantane and triazole moieties has been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the arrangement of atoms within the molecule, the conformational preferences, and how these structures relate to their chemical reactivity and interaction with biological targets (Basarić et al., 2008).
Chemical Reactions and Properties
Adamantane derivatives exhibit a range of chemical reactions, including nucleophilic substitution, addition reactions, and formation of complexes with metals. Their chemical properties are influenced by the presence of the adamantane core, which imparts significant stability and affects the reactivity of functional groups attached to this core (Senchyk et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are determined by the molecular structure and the presence of various functional groups, which can affect the compound's behavior in different solvents and under varying temperatures (Chern et al., 1998).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are central to understanding how these compounds interact in chemical and biological systems. Studies on related compounds have explored their reactivity, highlighting the influence of the adamantane and triazole structures on these chemical behaviors (El-Emam et al., 2012).
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Inflammatory Applications
Adamantane derivatives have demonstrated considerable efficacy in antimicrobial and anti-inflammatory activities. For instance, the synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols showed potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Moreover, some compounds exhibited good dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014). Similarly, adamantane-isothiourea hybrids demonstrated broad-spectrum antibacterial activity and potent dose-independent reduction of serum glucose levels in diabetic rats, suggesting their utility in antimicrobial and hypoglycemic applications (Al-Wahaibi et al., 2017).
Applications in Materials Science
Adamantane derivatives have also been explored for their utility in materials science, particularly in the development of porous materials for gas sorption and separation. For example, nanoporous covalent triazine-based frameworks with an adamantane core have been synthesized, exhibiting excellent thermal stabilities and significant surface areas. These materials demonstrated potential for carbon dioxide sorption and separation, highlighting their relevance in environmental applications (Bhunia et al., 2013).
Potential Anti-Cancer Applications
The exploration of adamantane derivatives for potential anti-cancer applications has also been reported. The design and synthesis of nitroxyl-labeled analogs of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA) analogues have shown therapeutic indexes significantly higher than their precursors, suggesting a promising direction for the development of new anticancer drugs (Sosnovsky et al., 1986).
Synthesis and Reactivity Studies
Reactivity properties and adsorption behavior of triazole derivatives have been investigated, indicating the stability and potential practical applications of these compounds in pharmaceutical purposes. Such studies underscore the versatility and utility of adamantane derivatives in a broad spectrum of scientific research (Al-Ghulikah et al., 2021).
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrClN4O/c1-12-4-15(21)2-3-16(12)24-17(27)19-6-13-5-14(7-19)9-20(8-13,10-19)26-11-23-18(22)25-26/h2-4,11,13-14H,5-10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSGQKXPCKTPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4617868.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)
![N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4617878.png)


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4617887.png)
![3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4617890.png)
![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)
![N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)
![N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)
![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4617955.png)
![N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)